molecular formula C12H12N4O B14808929 [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine

[5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B14808929
M. Wt: 228.25 g/mol
InChI Key: IYYBYHGFOVPFKW-UHFFFAOYSA-N
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Description

[5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that features both indole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Indole and Oxadiazole Rings: The indole and oxadiazole rings are coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indole-5-carbaldehyde
  • 1-Methyl-1H-indol-6-yl)methanol
  • Potassium trifluoro (1-methylindol-2-yl)borate
  • 1-Methylindole-7-boronic acid

Uniqueness

What sets [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine apart from similar compounds is its unique combination of indole and oxadiazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

[5-(1-methylindol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C12H12N4O/c1-16-9-5-3-2-4-8(9)6-10(16)12-15-14-11(7-13)17-12/h2-6H,7,13H2,1H3

InChI Key

IYYBYHGFOVPFKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NN=C(O3)CN

Origin of Product

United States

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